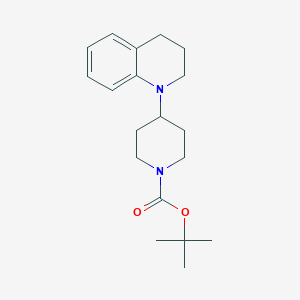
1-(3-Methyl-4-nitrophenyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-4-nitrophenyl)azepane is a nitrogen-containing heterocyclic compound with the molecular formula C13H18N2O2. This compound features a seven-membered azepane ring substituted with a 3-methyl-4-nitrophenyl group. Azepane derivatives are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-4-nitrophenyl)azepane typically involves the dearomative ring expansion of nitroarenes. A common method includes the photochemical dearomative ring expansion of nitroarenes, where the nitro group is converted into a singlet nitrene under blue light irradiation at room temperature. This process transforms a six-membered benzenoid framework into a seven-membered azepane ring . The reaction is followed by hydrogenolysis to yield the desired azepane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methyl-4-nitrophenyl)azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The azepane ring can be subjected to reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Electrophilic Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Derivatives: Electrophilic substitution on the aromatic ring produces halogenated compounds.
Applications De Recherche Scientifique
1-(3-Methyl-4-nitrophenyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nitrogen heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-4-nitrophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. For example, the reduction of the nitro group to an amino group can enhance its binding affinity to certain biological targets, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-4-nitrophenyl)azepane
- 1-(2-Fluoro-4-nitrophenyl)azepane
- 1-(4-Methyl-3-nitrophenyl)azepane
Comparison: 1-(3-Methyl-4-nitrophenyl)azepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other azepane derivatives, the presence of the 3-methyl-4-nitrophenyl group may confer distinct pharmacological properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
1-(3-methyl-4-nitrophenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-10-12(6-7-13(11)15(16)17)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHZVSWQVQOSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B8026630.png)
![3-Benzylamino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B8026637.png)





![Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B8026651.png)




